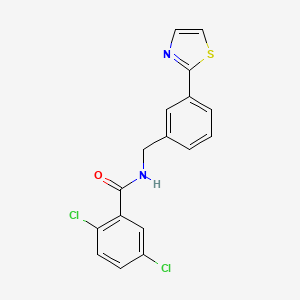
2,5-二氯-N-(3-(噻唑-2-基)苯甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole moiety has been an important heterocycle in the world of chemistry for many decades . This compound is being investigated for clinical use in various conditions such as atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest for many researchers . For instance, Sarojini et al. synthesized a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .科学研究应用
合成和抗真菌特性
一项研究重点关注包括2-羟基-5-(1,3-噻唑-5-基)苯甲酰胺的新衍生物的合成,这些衍生物经过筛选,具有抗真菌活性。这些化合物合成后经过测试,显示出作为抗真菌剂的潜力,突出了该化合物在开发新的抗真菌疗法中的作用(Narayana 等,2004)。
抗菌活性
这种化合物的衍生物的另一个研究途径包括它们的抗菌特性。一系列N-苯基-4-(4-(噻唑-2-基)-苯基)-噻唑-2-胺衍生物被合成,并对各种细菌和真菌菌株显示出有希望的结果。这项研究强调了该化合物在促进新型抗菌剂开发方面的潜力(Bikobo 等,2017)。
抗菌剂
对2-氨基苯并[d]噻唑基取代的吡唑-5-酮的进一步研究证明了显着的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌。这项研究展示了该化合物在解决细菌感染中的应用,为开发新的抗菌药物奠定了基础(Palkar 等,2017)。
超分子凝胶剂
对N-(噻唑-2-基)苯甲酰胺衍生物的凝胶化行为的研究表明,某些酰胺对乙醇/水和甲醇/水混合物表现出凝胶化。这项研究突出了该化合物在超分子材料开发中的用途,该材料可在从制药到材料科学的广泛应用中(Yadav & Ballabh,2020)。
抗癌评估
合成了一系列取代的N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺,并评估了它们对多种癌细胞系的抗癌活性。这项研究强调了该化合物在抗癌药物发现中的作用及其在治疗应用中的潜力(Ravinaik 等,2021)。
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, inducing a range of effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole compounds in various solvents suggests that their action may be influenced by the chemical environment .
生化分析
Biochemical Properties
2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known to interact with bacterial DNA gyrase, inhibiting its function and thereby exhibiting antibacterial activity . Additionally, the compound can bind to fungal enzymes, disrupting their metabolic processes and leading to antifungal effects . The dichlorobenzyl group enhances the compound’s binding affinity to these enzymes, making it a potent inhibitor.
Cellular Effects
2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide has been shown to affect various types of cells and cellular processes. In cancer cells, the compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial function . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . In microbial cells, the compound disrupts cell wall synthesis and protein synthesis, leading to cell death .
Molecular Mechanism
The molecular mechanism of 2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide involves several key interactions at the molecular level. The compound binds to the active site of bacterial DNA gyrase, inhibiting its function and preventing DNA replication . In fungal cells, it binds to key enzymes involved in ergosterol synthesis, disrupting the cell membrane and leading to cell death . The compound also interacts with mitochondrial proteins in cancer cells, leading to the release of cytochrome c and activation of the apoptotic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . In microbial cells, the compound’s antibacterial and antifungal effects are maintained over extended periods .
Dosage Effects in Animal Models
The effects of 2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide vary with different dosages in animal models. At low doses, the compound exhibits significant antibacterial and antifungal activity without noticeable toxic effects . At higher doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity .
Metabolic Pathways
2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a key role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites can further interact with cellular proteins and enzymes, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide is transported and distributed through various mechanisms. The compound can interact with transporters such as P-glycoprotein, which facilitates its movement across cell membranes . Binding proteins in the blood can also transport the compound to different tissues, where it accumulates and exerts its effects . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of 2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide is critical for its activity and function. The compound is primarily localized in the mitochondria of cancer cells, where it disrupts mitochondrial function and induces apoptosis . In microbial cells, the compound localizes to the cell membrane and cytoplasm, where it interacts with key enzymes and disrupts cellular processes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy .
属性
IUPAC Name |
2,5-dichloro-N-[[3-(1,3-thiazol-2-yl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-13-4-5-15(19)14(9-13)16(22)21-10-11-2-1-3-12(8-11)17-20-6-7-23-17/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHHJORHVJPXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CS2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2855488.png)
![5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2855489.png)
![2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2855491.png)
![3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile](/img/structure/B2855495.png)
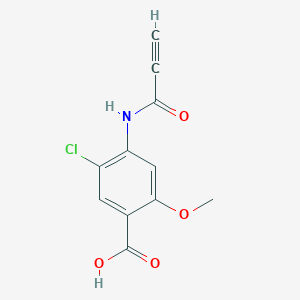
![2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride](/img/structure/B2855497.png)
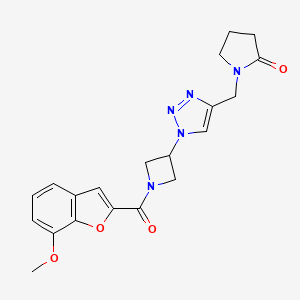
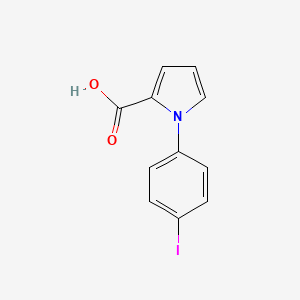
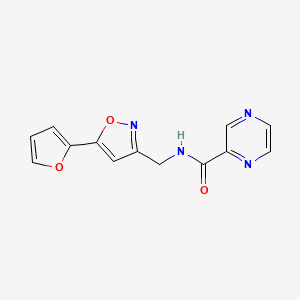
![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2855503.png)
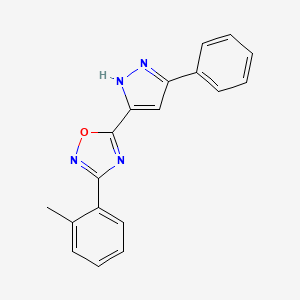


![2-(3-Methoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2855509.png)